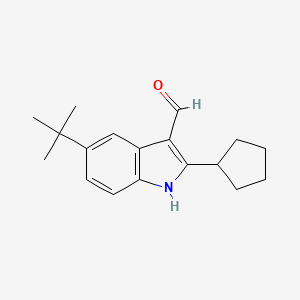

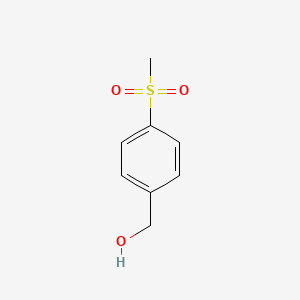

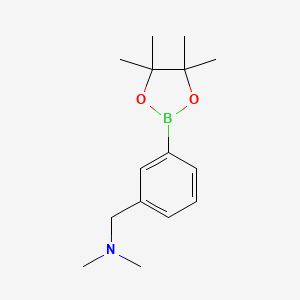

![molecular formula C20H24N2 B1307319 2-Benzhydryl-2,7-diazaspiro[3.5]nonane CAS No. 959515-59-4](/img/structure/B1307319.png)

2-Benzhydryl-2,7-diazaspiro[3.5]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Benzhydryl-2,7-diazaspiro[3.5]nonane is a structural motif found in various synthesized molecules with potential pharmacological applications. It is a part of the diazaspiro nonane family, which is characterized by two nitrogen atoms incorporated into a spirocyclic framework. This structural feature is of interest due to its presence in compounds with significant biological activity, such as antitubercular agents .

Synthesis Analysis

The synthesis of compounds containing the this compound moiety often involves multiple steps, starting from readily available precursors. For instance, benzothiazinone derivatives with this moiety were synthesized from LK02, a compound discovered in a laboratory setting. These derivatives were obtained through a series of reactions, including cyclization and functional group modifications, to yield compounds with excellent in vitro activity against Mycobacterium tuberculosis . Another example is the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane, which was prepared from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid, followed by cyclization and reduction steps .

Molecular Structure Analysis

The molecular structure of compounds featuring the this compound moiety has been elucidated using various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. For example, the crystal structure of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones was determined to crystallize in the triclinic P-1 space group, with the cyclopentane ring adopting an envelope conformation . The three-dimensional structure of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was also confirmed by comparison with known compounds .

Chemical Reactions Analysis

The this compound moiety can undergo various chemical transformations. For instance, the aminomethylation reaction of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and formaldehyde led to the formation of 7-substituted derivatives . Additionally, the transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane involved reduction, debenzylation, and chlorination steps to yield different cyclized and cleaved products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with the this compound structure are influenced by their molecular framework and substituents. Spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR have been used to characterize these compounds . The lipophilicity, which is an important factor for the pharmacokinetic profile of potential drugs, has been estimated through log P value calculations. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to standard anticonvulsant drugs, indicating their potential as anticonvulsant agents .

Scientific Research Applications

Antitubercular Agents A series of benzothiazinone derivatives featuring a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety demonstrated remarkable in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research highlights the potential of these compounds in developing new antitubercular agents, with one compound showing significant efficacy in a mouse model of tuberculosis, better pharmacokinetic profiles, and safety compared to PBTZ169 (Wang et al., 2020).

Improved Synthesis Techniques Efforts to synthesize diazaspiro[4.4]nonane derivatives from malononitrile have led to a modified method offering higher efficiency and better yields. This advancement in synthetic methodologies underscores the continuous need for efficient production of complex molecular structures for further pharmaceutical investigation (Zhiqin, 2004).

Potential Anticonvulsant Agents Research into the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones revealed insights into their potential as anticonvulsant agents. The study combined experimental and theoretical methods to explore the impacts of substituents on absorption spectra and lipophilicities, comparing them to the standard medicine Phenytoin. This suggests a promising avenue for the development of new anticonvulsant medications (Lazić et al., 2017).

Enantioselective Synthesis of Spiroindolines The spiroindoline skeleton, which includes the 2,7-diazaspiro[4.4]nonane structure, is present in various biologically active alkaloids. A catalytic asymmetric cascade reaction was developed to construct spiroindolines, demonstrating a method for the diastereoselective and enantioselective synthesis of these complex molecules. This work opens pathways for the synthesis of biologically relevant structures with potential pharmaceutical applications (Pan et al., 2020).

Synthesis of Spirocyclic Piperidine-Azetidine and Piperidine-Pyrrolidine Systems The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine systems, featuring the 2,7-diazaspiro[3.5]nonane motif, highlights the pharmaceutical importance of these structures. These systems contain two differentiated sites allowing for further functionalization, indicating their utility in drug development and synthesis (Smith et al., 2016).

properties

IUPAC Name |

2-benzhydryl-2,7-diazaspiro[3.5]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-15-20(16-22)11-13-21-14-12-20/h1-10,19,21H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXZEUAKWJIUPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390504 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959515-59-4 |

Source

|

| Record name | 2-benzhydryl-2,7-diazaspiro[3.5]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)

![5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1307263.png)

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)